molecular formula C23H22N2O3S B2758781 2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 896704-14-6

2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Katalognummer: B2758781
CAS-Nummer: 896704-14-6
Molekulargewicht: 406.5
InChI-Schlüssel: XCDZRQLHQHYLNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazinone derivative characterized by a 1,2,4-benzothiadiazine core with two sulfonyl oxygen atoms (1,1-dioxide) and two distinct substituents: a 4-ethylphenyl group at the 2-position and a 3-methylbenzyl group at the 4-position. The ethyl and methyl substituents likely enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Eigenschaften

IUPAC Name

2-(4-ethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-3-18-11-13-20(14-12-18)25-23(26)24(16-19-8-6-7-17(2)15-19)21-9-4-5-10-22(21)29(25,27)28/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDZRQLHQHYLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , also known as a substituted benzothiadiazinone, has garnered attention in pharmacological research due to its potential biological activity. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound is characterized by a benzothiadiazinone core with ethyl and methyl substitutions. Its molecular formula is C19H20N2O2SC_{19}H_{20}N_2O_2S, and it features a unique arrangement that may influence its interaction with biological targets.

Antiproliferative Properties

Research indicates that compounds within the benzothiadiazinone class exhibit antiproliferative activity against various cancer cell lines. For example, studies on related compounds have shown that they can inhibit cell growth and induce apoptosis in sensitive cancer cells through mechanisms involving cytochrome P450 enzymes and DNA adduct formation .

The proposed mechanism for the antiproliferative effects includes:

  • Metabolism : The compound may undergo metabolic activation leading to the formation of reactive species that bind to cellular macromolecules.
  • CYP Induction : Similar compounds have been shown to induce CYP1A1 and CYP1B1 mRNA expression in sensitive cancer cells, enhancing their cytotoxic effects .

Study 1: In Vitro Analysis

A study examined the effects of various benzothiadiazinones on human breast cancer cell lines. The results indicated significant growth inhibition at micromolar concentrations, suggesting that structural modifications like those present in our compound could enhance efficacy .

Study 2: Comparative Analysis

A comparative analysis with fluorinated derivatives revealed that while both classes exhibit antiproliferative activity, the non-fluorinated derivatives had a more favorable dose-response relationship. This suggests that the substitution pattern significantly influences biological activity .

Data Tables

Biological Activity Observed Effect Concentration (µM) Reference
AntiproliferativeGrowth inhibition10 - 50
CYP InductionIncreased expression5 - 20
ApoptosisInduction15 - 30

Discussion

The biological activity of 2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide appears promising based on its structural characteristics and related research findings. Its potential as an anticancer agent warrants further investigation into its pharmacodynamics and pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data of Analogs

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference ID
4-(3-Chlorobenzyl)-2-(3-fluoro-4-methylphenyl) C₂₁H₁₆ClFN₂O₃S 430.88 Halogenated substituents (Cl, F) enhance receptor binding via halogen bonding.
4-(2,6-Difluoro-4-methoxybenzyl)-2-(5,6-dimethoxypyridin-3-yl) Not specified ~450 (estimated) Pyridine and methoxy groups improve orexin receptor ligand affinity.
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl] C₂₀H₁₆FN₂O₃S₂ 422.47 (estimated) Methylsulfanyl group increases lipophilicity and metabolic resistance.
2-Butyl derivative C₁₁H₁₄N₂O₃S 254.30 Simpler structure with faster clearance; limited biological activity.
7-Chloro-2-methyl derivative C₈H₇ClN₂O₃S 246.67 Chlorine atom may confer antimicrobial properties.
4-Benzyl derivative (CAS 964-08-9) C₁₄H₁₂N₂O₃S 288.32 Benzyl group enhances lipophilicity but may reduce solubility.
4-Ethyl derivative (CAS 102308-74-7) C₁₀H₁₀N₂O₃S 246.26 (estimated) Ethyl substituent balances lipophilicity and bioavailability.
1-(4-Methylphenyl) carboxylic acid derivative C₁₇H₁₄N₂O₅S 358.37 (estimated) Carboxylic acid improves solubility but reduces membrane permeability.

Structural Conformations and Interactions

  • Ring Conformation: In benzothiadiazinones, the thiadiazine ring often adopts a half-chair conformation (as seen in ), stabilized by intramolecular hydrogen bonds (N–H⋯O, C–H⋯O). The target compound’s 3-methylbenzyl group may induce steric effects, altering ring puckering and intermolecular interactions .

Pharmacokinetic Implications

  • Lipophilicity : The target compound’s ethyl and methylbenzyl groups likely confer moderate lipophilicity (clogP ~3–4), favoring blood-brain barrier penetration compared to polar derivatives like the carboxylic acid analog () .
  • Metabolic Stability : The absence of reactive groups (e.g., sulfanyl, carboxylic acid) in the target compound may reduce susceptibility to Phase I metabolism, extending its half-life relative to and .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.